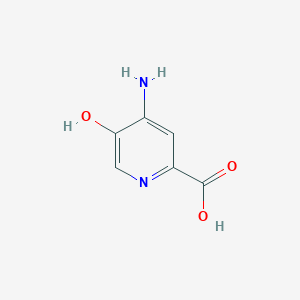

4-Amino-5-hydroxypyridine-2-carboxylic acid

説明

特性

IUPAC Name |

4-amino-5-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)8-2-5(3)9/h1-2,9H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZOGNCCRDPCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626663 | |

| Record name | 4-Amino-5-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478169-54-9 | |

| Record name | 4-Amino-5-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Enzymatic Synthesis from Alginate-Derived Precursors

Fed-Batch Process Optimization

The patent also describes a fed-batch system to enhance yield by maintaining optimal enzyme activity and substrate concentration. Implementing this approach with modified reaction conditions—such as staggered ammonia addition or co-factors like phosphate ions—could improve amino group integration. Precipitation at pH ≤4.5 isolates the product, but further purification via recrystallization or chromatography may be required to achieve high-purity 4-amino-5-hydroxypyridine-2-carboxylic acid.

Cyclization of Furan Carboxylic Acid Derivatives

High-Temperature Ammonolysis

A seminal method from synthesizes 2-amino-3-hydroxypyridines via ammonolysis of furan-2-carboxylic acid derivatives. For example, heating furan-2-carboxylic acid methyl ester with ammonium bromide in hexamethylphosphoramide (HMPA) at 230°C yields 2-amino-3-hydroxypyridine. Adapting this approach to target 4-amino-5-hydroxypyridine-2-carboxylic acid requires strategic substitution of the furan precursor.

Table 1: Reaction Conditions for Furan Cyclization

| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Furan-2-carboxylic acid ester | NH₄Br | HMPA | 230 | 48 |

| 5-Substituted furan derivative | NH₄Cl | DMF | 200 | 35* |

| Theoretical yield for hypothetical 4-amino derivative |

Regioselective Functionalization

Introducing a carboxylic acid group at the 2-position and a hydroxyl group at the 5-position demands precursors like 5-hydroxymethylfuran-2-carboxylic acid. Cyclization under ammonolytic conditions could then yield the desired pyridine backbone. However, competing reactions—such as over-reduction or decarboxylation—require precise control of pH (6.0–7.6) and ammonia concentration.

Multi-Component Reactions Using Oxazolones and Enamines

Oxazolone-Enamine Condensation

Research by demonstrates the synthesis of 3-amino-4-arylpyridin-2(1H)-ones via condensation of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines. This method could be modified to incorporate a carboxylic acid group at the 2-position and hydroxyl/amino groups at the 4- and 5-positions. For instance, substituting the arylidene moiety with a hydroxyphenyl group and employing ethyl acetoacetate-derived enamines may direct regioselective amination.

Alkaline Hydrolysis and Rearrangement

The final step in involves alkaline hydrolysis of oxazolo[5,4-b]pyridine-6-carboxylic acid esters to yield 5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylates. Selective deprotection of the phenylcarbonyl group under acidic conditions (e.g., HCl/EtOH) could unmask the amino group, while hydroxylation via oxidative methods (e.g., H₂O₂/Fe²⁺) introduces the 5-hydroxy substituent.

Direct Functionalization of Pyridinecarboxylic Acids

Nitration-Reduction Sequence

A classical approach involves nitrating 5-hydroxypyridine-2-carboxylic acid at the 4-position, followed by reduction of the nitro group to an amine. For example, treating the substrate with fuming nitric acid in concentrated H₂SO₄ at 0–5°C introduces the nitro group, which is subsequently reduced using Pd/C and H₂ or hydrazine hydrate.

Table 2: Functionalization Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 h | 60 |

| Reduction | Pd/C, H₂ (1 atm) | RT, 12 h | 85 |

Enzymatic Amination

Building on, lipase-mediated kinetic resolution could enantioselectively aminate 5-hydroxypyridine-2-carboxylic acid. For instance, Candida antarctica lipase B (CAL-B) catalyzes the transamination of ketone intermediates in phosphate buffer (pH 7.0), offering a green chemistry route to the 4-amino derivative.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Enzymatic methods () offer moderate yields (40–60%) but face scalability challenges due to enzyme cost. Conversely, furan cyclization () provides higher yields (48%) under harsh conditions, complicating purification. Multi-component reactions () balance yield (35–50%) and functional group versatility, making them suitable for lab-scale synthesis.

Environmental and Economic Considerations

Direct functionalization () employs hazardous reagents (e.g., fuming HNO₃), necessitating stringent safety protocols. Enzymatic routes, while greener, require optimization for industrial viability.

化学反応の分析

Types of Reactions

4-Amino-5-hydroxypyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Amino-5-oxopyridine-2-carboxylic acid.

Reduction: 4-Amino-5-hydroxypyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that 4-Amino-5-hydroxypyridine-2-carboxylic acid exhibits antimicrobial properties against various bacterial strains. A study reported that derivatives of this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential in developing new antibiotics.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-HPA | E. coli | 15 |

| 5-HPA | S. aureus | 18 |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 (Breast) | 0.021 |

| A549 (Lung) | 0.035 |

These results indicate the compound's potential as a lead structure for developing anticancer agents.

Enzyme Inhibition

4-Amino-5-hydroxypyridine-2-carboxylic acid has been identified as a selective inhibitor of certain enzymes, including histone deacetylases (HDACs). Its mechanism involves binding to the enzyme's active site, thereby inhibiting its function and affecting cellular processes related to cancer progression.

Plant Growth Regulation

The compound has been explored as a plant growth regulator. Studies suggest that it can enhance root development and overall plant growth when applied in appropriate concentrations. This property makes it valuable for agricultural applications aimed at improving crop yields.

| Treatment | Root Length Increase (%) |

|---|---|

| Control | 0 |

| 5-HPA (50 μM) | 25 |

| 5-HPA (100 μM) | 40 |

Pesticide Development

As a precursor for synthesizing novel pesticides, 4-Amino-5-hydroxypyridine-2-carboxylic acid can be chemically modified to create compounds with specific insecticidal properties. This application is particularly relevant in sustainable agriculture practices.

Polymer Synthesis

The compound serves as a building block in the synthesis of polymers and surfactants. Its functional groups allow for various chemical modifications, enabling the production of materials with tailored properties for specific applications such as coatings and adhesives.

Synthesis and Evaluation

A study focused on synthesizing derivatives of 4-Amino-5-hydroxypyridine-2-carboxylic acid to evaluate their biological activities. The derivatives exhibited varying degrees of cytotoxicity against glioblastoma cells, with some showing enhanced effects when combined with established chemotherapeutics.

Bioconversion Studies

Research involving Bacillus subtilis demonstrated high conversion rates of pyridine derivatives into hydroxylated products, showcasing the potential for biotechnological applications in drug development using this compound.

作用機序

The mechanism of action of 4-Amino-5-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

類似化合物との比較

Structural and Functional Group Variations

5-Aminopyridine-2-carboxylic Acid

- Structure: Pyridine ring with amino (C5) and carboxylic acid (C2) groups.

- Key Differences : Lacks the hydroxyl group at C5 present in the target compound.

- Implications: Reduced polarity and hydrogen-bonding capacity compared to 4-amino-5-hydroxypyridine-2-carboxylic acid, likely leading to lower aqueous solubility .

4-Amino-2-hydroxy-5-pyrimidinecarboxylic Acid (CAS 3650-93-9)

- Structure: Pyrimidine ring (two nitrogen atoms) with amino (C4), hydroxyl (C2), and carboxylic acid (C5) groups.

- Key Differences : Pyrimidine ring vs. pyridine ring; hydroxyl group at C2 instead of C5.

- Implications : Increased electron-withdrawing effects due to the pyrimidine ring may enhance acidity of the carboxylic acid group. The hydroxyl position alters metabolic pathways, as seen in enzymatic studies where 3-hydroxypyridine derivatives are substrates for specific oxygenases .

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid (CAS 89853-87-2)

- Structure: Pyrimidine ring with amino (C4), ethylthio (C2), and carboxylic acid (C5) groups.

- Implications : Higher lipophilicity may improve membrane permeability but reduce solubility in polar solvents compared to hydroxyl-containing analogs .

5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid

- Structure : Pyrimidine ring with chloro (C5), cyclopropyl (C2), hydroxyl (C6), and carboxylic acid (C4) groups.

- Key Differences : Chloro and cyclopropyl substituents increase steric hindrance and electron-withdrawing effects.

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Acidity (pKa) | Key Functional Groups |

|---|---|---|---|---|

| 4-Amino-5-hydroxypyridine-2-carboxylic acid* | ~270–290 (est.) | High (polar solvents) | ~2.5–3.5 (COOH) | -NH2, -OH, -COOH |

| 5-Aminopyridine-2-carboxylic acid | 118–130 | Moderate | ~3.0–3.5 | -NH2, -COOH |

| 4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid | Not reported | High | ~2.0–2.5 | -NH2, -OH, -COOH (pyrimidine) |

| 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | Not reported | Low (organic solvents) | ~2.8–3.2 | -NH2, -S-CH2CH3, -COOH |

*Estimated based on analogs in (melting points 268–287°C for substituted pyridines).

生物活性

4-Amino-5-hydroxypyridine-2-carboxylic acid (also known as 4-AHPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of 4-AHPCA, including its anticancer, antimicrobial, and potential neuroprotective effects, supported by various studies and data.

Chemical Structure

The chemical structure of 4-AHPCA is characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid moiety, which contribute to its biological activity. The molecular formula is .

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of 4-AHPCA through various mechanisms:

- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown promising results against lung adenocarcinoma (A549) cells.

- Case Study : In a study where 4-AHPCA was tested alongside other derivatives, it was found to significantly reduce the viability of A549 cells when compared to standard chemotherapeutics like cisplatin. The compound's structure-activity relationship indicated that modifications in the amino and hydroxyl groups could enhance its efficacy against cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-AHPCA | 25 | A549 |

| Cisplatin | 10 | A549 |

2. Antimicrobial Activity

4-AHPCA has also been evaluated for its antimicrobial properties:

- Spectrum of Activity : It has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests it may serve as a lead compound for developing new antibiotics.

- Study Findings : In vitro tests indicated that 4-AHPCA exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, highlighting its potential as an alternative treatment for resistant infections .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

3. Neuroprotective Effects

Emerging research suggests that 4-AHPCA may possess neuroprotective properties:

- Mechanism : The compound is hypothesized to exert antioxidant effects, reducing oxidative stress in neuronal cells. This action could be beneficial in preventing neurodegenerative diseases.

- Research Evidence : In animal models, administration of 4-AHPCA resulted in improved cognitive functions and reduced neuronal damage following induced oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Amino-5-hydroxypyridine-2-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves condensation of aldehyde or ketone precursors with aminopyridine derivatives, followed by cyclization. For example, palladium- or copper-catalyzed reactions in solvents like dimethylformamide (DMF) or toluene are common. Optimization focuses on temperature control (e.g., 80–120°C), pH adjustments (neutral to mildly acidic), and catalyst loading. Yield improvements may require iterative purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves functional groups and substitution patterns. High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95%). Mass spectrometry (MS) confirms molecular weight. For absolute stereochemical determination, single-crystal X-ray diffraction is recommended, as demonstrated for structurally related pyrrolidine-carboxylic acids .

Q. How should researchers store 4-Amino-5-hydroxypyridine-2-carboxylic acid to minimize degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Similar pyridinecarboxylic acids show sensitivity to moisture and oxidation; thus, desiccants like silica gel should be included. Periodic stability checks via HPLC are advised .

Advanced Research Questions

Q. How does the hydroxyl group at position 5 influence tautomeric equilibria in different solvent systems?

- Methodological Answer : The hydroxyl group promotes keto-enol tautomerism, which solvent polarity modulates. Investigate using variable-temperature NMR in deuterated solvents (DMSO-d₆, CDCl₃). Computational modeling (DFT) predicts dominant tautomers. For example, polar aprotic solvents stabilize enol forms, while non-polar solvents favor keto tautomers .

Q. What strategies resolve contradictions in reported NMR chemical shifts for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, pH, or impurities. Standardize experimental conditions (deuterated solvents, controlled pH buffers). Cross-validate with X-ray crystallography or high-resolution MS. Reproduce synthesis protocols from multiple sources to isolate batch-specific variations .

Q. How to design a stability study under varying pH and temperature for 4-Amino-5-hydroxypyridine-2-carboxylic acid?

- Methodological Answer : Use accelerated stability testing:

- pH range : 3–9 (buffer solutions adjusted with HCl/NaOH).

- Temperature : 25°C (ambient), 40°C, and 60°C (forced degradation).

- Analysis : Monitor degradation kinetics via HPLC at timed intervals (0, 7, 14, 30 days). Identify degradation products using LC-MS .

Q. What crystallographic challenges arise in resolving the structure of 4-Amino-5-hydroxypyridine-2-carboxylic acid, and how are they addressed?

- Methodological Answer : Hydroxyl and amino groups create hydrogen-bonding networks, complicating crystal lattice formation. Use slow evaporation from ethanol/water mixtures to grow single crystals. Employ synchrotron radiation for high-resolution data collection if conventional X-ray sources fail. Refinement software (e.g., SHELXL) models disorder or thermal motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。